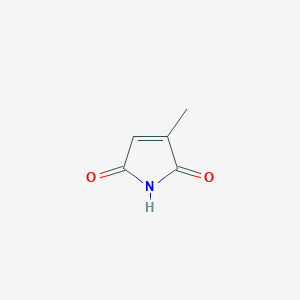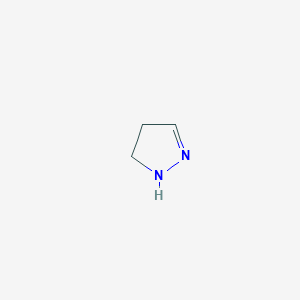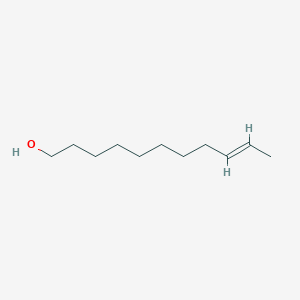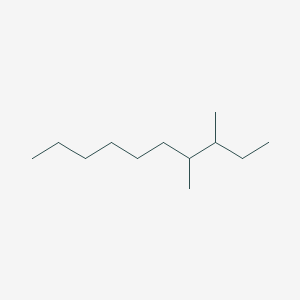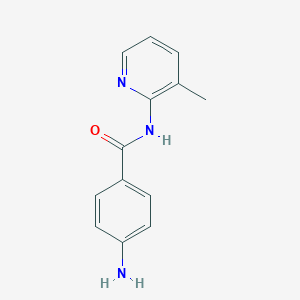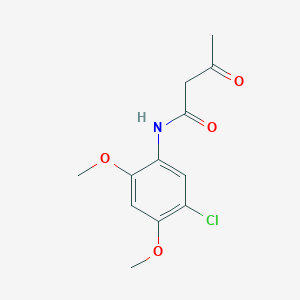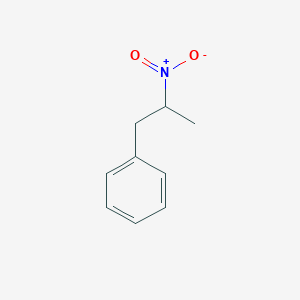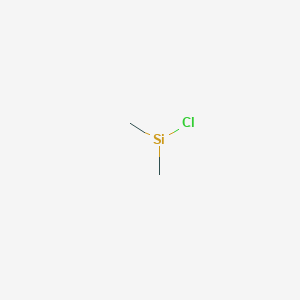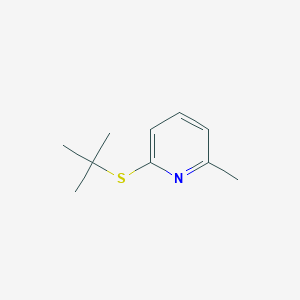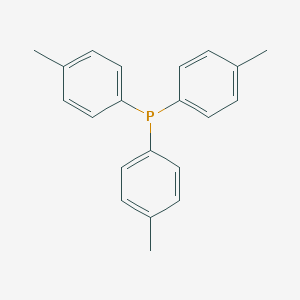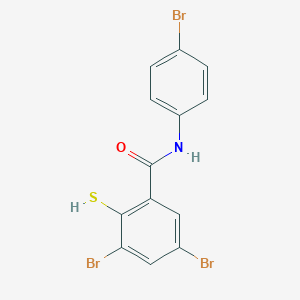
Thiosalan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiosalan is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. It is a sulfur-containing compound that is known for its ability to inhibit the growth of cancer cells and has been studied extensively for its potential use in cancer therapy. In
Wirkmechanismus
The mechanism of action of Thiosalan is not fully understood. However, it is believed that Thiosalan works by inhibiting the growth of cancer cells by inducing apoptosis. Apoptosis is a process of programmed cell death that occurs naturally in the body. Thiosalan has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Biochemische Und Physiologische Effekte
Thiosalan has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and act as an antioxidant. Thiosalan has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
Thiosalan has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Thiosalan is also relatively inexpensive, making it a cost-effective option for scientific research. However, there are also limitations to using Thiosalan in lab experiments. The mechanism of action of Thiosalan is not fully understood, which makes it difficult to design experiments to test its efficacy. Additionally, Thiosalan has not been extensively studied in vivo, which limits its potential applications.
Zukünftige Richtungen
There are several future directions for research on Thiosalan. One potential area of research is to further investigate the mechanism of action of Thiosalan. This may involve studying the compound in different cell lines and animal models to better understand how it works. Another area of research is to investigate the potential use of Thiosalan in combination with other drugs for cancer therapy. Finally, more research is needed to investigate the potential use of Thiosalan in the treatment of neurodegenerative diseases.
Conclusion
Thiosalan is a promising chemical compound that has potential applications in scientific research. It has been shown to have anticancer properties, and may also be useful in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. While there are limitations to using Thiosalan in lab experiments, its stability and cost-effectiveness make it an attractive option for scientific research. Further research is needed to fully understand the mechanism of action of Thiosalan and to investigate its potential applications in different areas of medicine.
Synthesemethoden
Thiosalan can be synthesized by reacting L-cysteine with sodium thiosulfate in the presence of hydrochloric acid. The reaction yields Thiosalan as a white crystalline solid with a melting point of 146-148°C. The purity of the compound can be confirmed by using analytical techniques such as NMR spectroscopy and HPLC.
Wissenschaftliche Forschungsanwendungen
Thiosalan has been extensively studied for its potential applications in scientific research. It has been shown to have anticancer properties and has been studied for its potential use in cancer therapy. Thiosalan has also been studied for its potential use in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. Additionally, Thiosalan has been studied for its potential use as an antioxidant and anti-inflammatory agent.
Eigenschaften
CAS-Nummer |
15686-78-9 |
|---|---|
Produktname |
Thiosalan |
Molekularformel |
C13H8Br3NOS |
Molekulargewicht |
466 g/mol |
IUPAC-Name |
3,5-dibromo-N-(4-bromophenyl)-2-sulfanylbenzamide |
InChI |
InChI=1S/C13H8Br3NOS/c14-7-1-3-9(4-2-7)17-13(18)10-5-8(15)6-11(16)12(10)19/h1-6,19H,(H,17,18) |
InChI-Schlüssel |
OKHDITLYENFQED-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C(=CC(=C2)Br)Br)S)Br |
Kanonische SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C(=CC(=C2)Br)Br)S)Br |
Andere CAS-Nummern |
15686-78-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



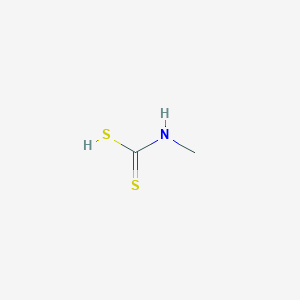
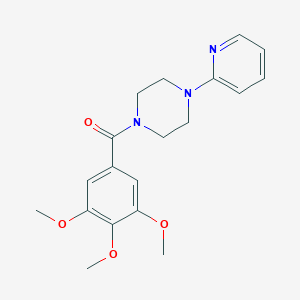
![Spiro[5.6]dodecane](/img/structure/B94616.png)
